molecular formula C10H16BN3O2 B3067286 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid CAS No. 1003043-58-0

2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid

Cat. No.: B3067286
CAS No.: 1003043-58-0
M. Wt: 221.07 g/mol
InChI Key: OHIQMSCWKOHFJR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-8-9(11(15)16)2-3-12-10/h2-3,8,15-16H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIQMSCWKOHFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208085
Record name B-[2-(4-Methyl-1-piperazinyl)-4-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-58-0
Record name B-[2-(4-Methyl-1-piperazinyl)-4-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003043-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(4-Methyl-1-piperazinyl)-4-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid typically involves the reaction of 4-bromo-2-(4-methylpiperazin-1-yl)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and piperazines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is employed in the development of biochemical assays and probes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and drug design .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid
  • CAS Number : 1003043-58-0
  • Molecular Formula : C₁₀H₁₄BN₃O₂
  • Molecular Weight : 218.81 g/mol
  • Purity : ≥95% (commercial sources)

Structural Features: This compound features a pyridine core with a boronic acid (-B(OH)₂) group at the 4-position and a 4-methylpiperazine substituent at the 2-position.

Comparison with Similar Compounds

A comparative analysis with structurally related boronic acids is presented below, focusing on molecular properties, reactivity, and applications.

2.1. Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Differences
This compound 1003043-58-0 C₁₀H₁₄BN₃O₂ 218.81 95% Pyridine core, boronic acid at C4, 4-methylpiperazine at C2
4-(4-Methylpiperazin-1-yl)phenylboronic acid 229009-40-9 C₁₁H₁₅BN₂O₂ 226.06 96% Phenyl core , boronic acid at C4, 4-methylpiperazine at C1
Pyridine-4-boronic acid 1692-15-5 C₅H₆BNO₂ 122.92 97% Pyridine core, no piperazine substituent
[2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride 2377609-96-4 C₁₀H₁₅BN₃O₂·HCl 255.12 95% Pyridine C3 boronic acid , hydrochloride salt, piperazine at C6
4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester 747413-21-4 C₁₇H₂₇BN₂O₂ 302.22 98% Pinacol ester (improved stability), phenyl core
2.2. Reactivity in Cross-Coupling Reactions
  • Pyridine vs. Phenyl Cores :
    Pyridine-based boronic acids (e.g., the target compound) exhibit higher reactivity in Suzuki-Miyaura couplings compared to phenyl analogs (e.g., 4-(4-Methylpiperazin-1-yl)phenylboronic acid) due to the electron-withdrawing nature of the pyridine nitrogen, which activates the boronic acid .

    • Example: Pyridine-4-boronic acid (CAS 1692-15-5) reacts efficiently with aryl halides under mild conditions , whereas phenyl analogs may require harsher conditions.
  • This could reduce protodeboronation (a common degradation pathway for boronic acids) compared to simpler analogs like pyridine-4-boronic acid .
  • Pinacol Esters :
    The pinacol ester derivatives (e.g., CAS 747413-21-4) offer enhanced stability and solubility in organic solvents, making them preferable for storage and certain reaction conditions .

2.3. Solubility and Stability
  • Aqueous Solubility :
    The hydrochloride salt of [2-Methyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid (CAS 2377609-96-4) demonstrates higher water solubility due to ionic character, whereas the free boronic acid (CAS 1003043-58-0) is more soluble in polar aprotic solvents like DMF or DMSO .

  • Thermal Stability : Pyridine-4-boronic acid (CAS 1692-15-5) decomposes above 300°C , while piperazine-containing analogs may exhibit lower thermal stability due to the labile N-methylpiperazine group.

Biological Activity

2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and is often used in drug design for targeting specific biological pathways. The presence of the piperazine ring enhances its pharmacological properties by improving solubility and bioavailability.

Research indicates that this compound exhibits anti-cancer activity through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This suggests a mitochondrial pathway involvement in apoptosis induction .
  • Inhibition of Cell Proliferation : It demonstrates potent growth inhibition across various cancer cell lines, with IC50 values ranging from 0.23 μM to 1.15 μM against breast cancer cell line 4T1, liver cancer cell line HepG2, and breast cancer line MCF-7 .
  • Impact on Cellular Mechanisms : The compound disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, contributing to cellular stress and apoptosis .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (μM) Mechanism of Action
4T1 (Breast)0.23Apoptosis induction
HepG2 (Liver)0.80Cell cycle arrest
MCF-7 (Breast)0.34ROS generation
A549 (Lung)0.88Mitochondrial disruption

Case Studies

Several studies have documented the effects of this compound on different cancer types:

  • Breast Cancer Study : In vitro studies demonstrated that treatment with this compound significantly inhibited the proliferation of 4T1 cells and induced apoptosis through mitochondrial pathways .
  • Hepatocellular Carcinoma : The compound was also evaluated in HepG2 cells, where it showed promising results in inhibiting cell growth and promoting apoptosis, indicating potential for treating liver cancers .
  • Combination Therapy Potential : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy and reduce potential resistance mechanisms observed in cancer treatments .

Q & A

Q. What strategies validate the compound’s role in multi-step synthesis of pharmaceuticals?

  • Methodological Answer :
  • Use it as a building block in synthesizing kinase inhibitors. Monitor intermediate purity via UPLC-PDA at each step .
  • Compare bioactivity (IC₅₀) of final products with/without the boronic acid group to confirm its contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid
Reactant of Route 2
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2-(4-Methylpiperazin-1-yl)pyridin-4-ylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.